IDE1 is synthesized through chemical processes and is classified as an organic compound, specifically a small molecule involved in cellular differentiation. It belongs to a broader category of compounds that include various alkaloids and derivatives, as well as other organic compounds that interact with biological systems .
The synthesis of IDE1 involves de novo chemical synthesis techniques. It has been derived from a library designed to identify potential histone deacetylase inhibitors. The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and inert atmospheres to prevent oxidation. Common solvents used in the synthesis include dichloromethane and acetonitrile, with reactions often conducted under nitrogen or argon atmospheres to maintain purity.
The synthesis process can be summarized as follows:
IDE1 can engage in various chemical reactions typical for small organic molecules. Notable reaction types include:
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation processes, while reducing agents such as lithium aluminum hydride are suitable for reduction reactions.
The mechanism by which IDE1 induces differentiation into definitive endoderm involves interaction with specific transcription factors that regulate gene expression. IDE1 acts by modulating histone acetylation status, thereby influencing chromatin structure and accessibility of transcriptional machinery to target genes involved in endodermal differentiation.
Key points about its mechanism include:
IDE1 exhibits characteristics typical of organic compounds:
Chemical properties include stability under various conditions (light, heat) and reactivity with other chemical species:
IDE1 holds significant potential in biomedical research due to its ability to induce definitive endoderm differentiation. This property makes it valuable for:
IDE1 (Induce Definitive Endoderm 1) was discovered through innovative high-throughput screening (HTS) methodologies aimed at identifying small molecules that replicate embryonic developmental signaling. HTS enables rapid testing of large chemical libraries (≥100,000 compounds) against phenotypic cellular assays. In the case of IDE1, screening focused on activators of the TGF-β pathway—specifically, molecules inducing definitive endoderm (DE) differentiation in embryonic stem cells (ESCs). This process involved:
Table 1: Key HTS Parameters for IDE1 Discovery
Parameter | Specification | Role in IDE1 Discovery |
---|---|---|
Screening Library Size | >850,000 compounds | Maximized chemical diversity for target identification [9] |
Assay Format | 384-/1536-well microplates | Enabled miniaturized, high-volume testing |
Detection Method | Fluorescent gene reporters (e.g., SOX17-GFP) | Quantified definitive endoderm differentiation [4] |
Hit Selection Criteria | EC₅₀ < 200 nM; >10-fold induction | Identified potent, reproducible activators |
IDE1 (chemical name: 1-[2-[(2-Carboxyphenyl)methylene]hydrazide]heptanoic acid; MW: 306.31 g/mol) features a hydrazone linker connecting a 2-carboxyphenyl group and a heptanoic acid chain. Its SAR was elucidated through systematic structural modifications:
Table 2: Molecular Features of IDE1 and Analogues
Structural Region | Optimal Feature | Impact of Modification |
---|---|---|
Hydrazone Linker | ‑N=CH– | Replacement eliminated TGF-β activation |
Phenyl Substituent | 2-Carboxyl group | Shift to meta or para reduced potency 3-fold |
Aliphatic Chain | Heptanoic acid (C7) | C5: Lower efficacy; C9: Poor solubility |
Terminal Group | ‑COOH | Esterification decreased activity (IC₅₀ >1 µM) |
IDE1’s performance was benchmarked against protein-based inducers like Activin A and Nodal—established agonists of TGF-β signaling used in DE differentiation. Key comparative insights include:
Table 3: IDE1 vs. Protein-Based Inducers in Definitive Endoderm Formation
Parameter | IDE1 | Activin A/Nodal | Functional Outcome |
---|---|---|---|
DE Marker Induction | SOX17⁺/FOXA2⁺ cells: ~85% | ~80–90% | Matches protein efficacy [4] |
Signaling Kinetics | Smad2-P max: 2h | Smad2-P max: 4h | Faster pathway activation |
Cell Line Compatibility | Pluripotent ESCs only | ESCs, some somatic stem cells | Restricted utility of IDE1 [4] |
Scalability | Low cost; synthetic | High cost; biological production | IDE1 enhances large-scale applications |
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